n-{4-[(4-Formyl-1h-imidazol-1-yl)sulfonyl]phenyl}acetamide
Description
N-{4-[(4-Formyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms. This particular compound features a formyl group attached to the imidazole ring and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group.
Properties
IUPAC Name |
N-[4-(4-formylimidazol-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9(17)14-10-2-4-12(5-3-10)20(18,19)15-6-11(7-16)13-8-15/h2-8H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNMCEIARIMVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-Formyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the Hantzsch synthesis , which involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an ammonium salt. The resulting imidazole ring can then be functionalized with the formyl group and the sulfonyl group through subsequent reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The imidazole ring can be reduced to form an amine.
Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid.
Reduction: : The major product is the corresponding amine.
Substitution: : The major products depend on the nucleophile used, but typically include sulfonamides or sulfonic esters.
Scientific Research Applications
N-{4-[(4-Formyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide: has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has potential as a therapeutic agent due to its biological activity.
Industry: : It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
List of Similar Compounds
Benznidazole
Metronidazole
2-Nitroimidazole derivatives
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
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